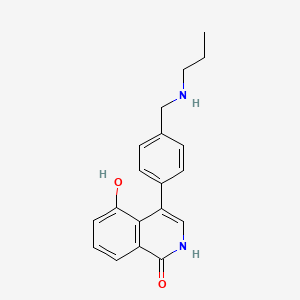
5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one is a complex organic compound with a unique structure that includes an isoquinoline core, a hydroxy group, and a propylamino substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of Propylamino Group: The propylamino group can be attached through reductive amination, where a propylamine is reacted with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The isoquinoline core can be reduced to tetrahydroisoquinoline using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of 5-oxo-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one.
Reduction: Formation of 5-hydroxy-4-(4-((propylamino)methyl)phenyl)tetrahydroisoquinolin-1(2H)-one.
Substitution: Formation of nitro or bromo derivatives of the original compound.
科学的研究の応用
5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
5-Hydroxyisoquinoline: Shares the isoquinoline core but lacks the propylamino substituent.
4-Phenylisoquinoline: Similar structure but without the hydroxy and propylamino groups.
1(2H)-Isoquinolinone: Lacks the hydroxy and phenyl substituents.
Uniqueness
5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
特性
CAS番号 |
651029-34-4 |
|---|---|
分子式 |
C19H20N2O2 |
分子量 |
308.4 g/mol |
IUPAC名 |
5-hydroxy-4-[4-(propylaminomethyl)phenyl]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C19H20N2O2/c1-2-10-20-11-13-6-8-14(9-7-13)16-12-21-19(23)15-4-3-5-17(22)18(15)16/h3-9,12,20,22H,2,10-11H2,1H3,(H,21,23) |
InChIキー |
WGYCUGFJKRQTPX-UHFFFAOYSA-N |
正規SMILES |
CCCNCC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


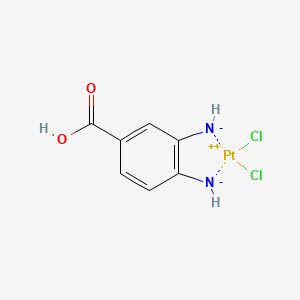

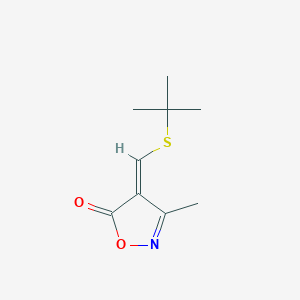
![1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone](/img/structure/B12874808.png)
![(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12874826.png)
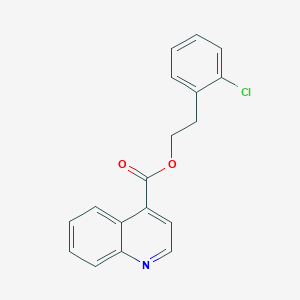
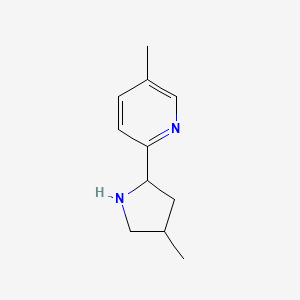
![2-methyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B12874844.png)
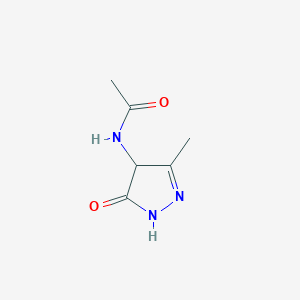
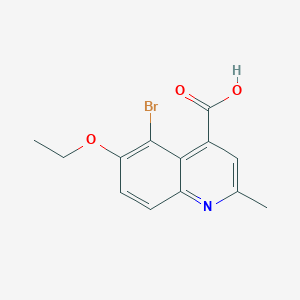
![5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12874850.png)
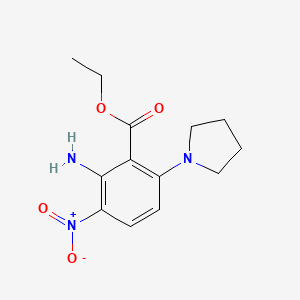
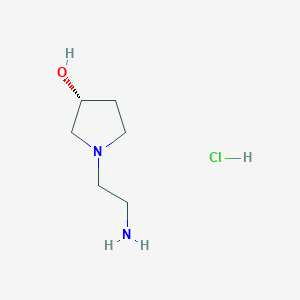
copper](/img/structure/B12874855.png)
